

dCeMM3: A Molecular Glue Degrader Targeting Cyclin K for Proteasomal Degradation

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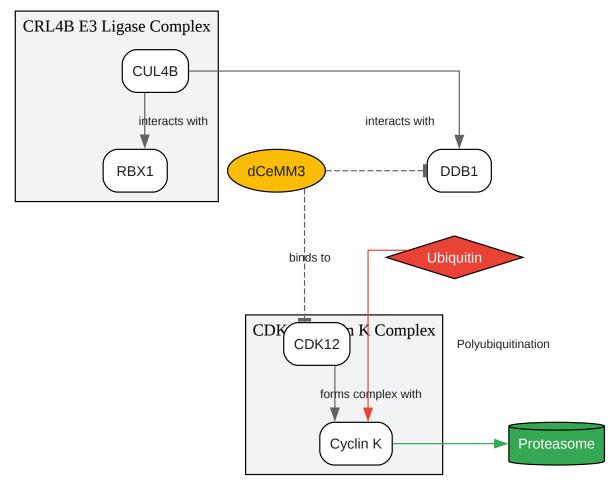
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dCeMM3 is a small molecule molecular glue degrader that induces the degradation of Cyclin K. Its mechanism of action involves coopting the ubiquitin-proteasome system to selectively target Cyclin K for destruction. This guide provides an in-depth overview of the core mechanism of **dCeMM3**, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

dCeMM3 functions by promoting a novel protein-protein interaction between the Cyclin K/CDK12 complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4] Specifically, dCeMM3 facilitates the interaction between CDK12 and DDB1, a component of the CRL4B ligase.[5][6][7] This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][5] The cytotoxic effects of dCeMM3 are dependent on the activity of UBE2M, a ubiquitin-conjugating enzyme involved in the neddylation pathway, which is crucial for the activation of Cullin-RING ligases.[1][6]





dCeMM3 induced degradation of Cyclin K.

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Caption: **dCeMM3** acts as a molecular glue, inducing proximity between the CRL4B E3 ligase and the CDK12-Cyclin K complex.

Quantitative Data

The activity of **dCeMM3** has been characterized by its cytotoxic effects and its ability to induce the degradation of Cyclin K.



Cell Line	Assay Type	Metric	Value	Reference
KBM7 (wild-type)	Cytotoxicity	IC50	Not explicitly stated, but significant cytotoxicity observed from 0.01–100 µM over 3 days	[1]
KBM7 (UBE2M mutant)	Cytotoxicity	-	Greatly reduced cytotoxicity compared to wild-type	[1]
КВМ7	Protein Degradation	Cyclin K levels	Significantly reduced after 5 hours with 7 µM dCeMM3	[1]
КВМ7	Protein Degradation	Cyclin K, CDK12, CDK13	Pronounced destabilization of Cyclin K, milder destabilization of CDK12 and CDK13	[6]
HCT116	Cytotoxicity	EC50 (WT)	0.6 μΜ	[6]
HCT116	Cytotoxicity	EC50 (UBE2Mmut)	10.7 μΜ	[6]

Experimental Protocols Cell Viability Assay

To assess the cytotoxic effects of **dCeMM3**, a CellTiter-Glo Luminescent Cell Viability Assay is commonly used.





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Caption: A typical workflow for determining cell viability after **dCeMM3** treatment.

Protocol:

- Cells (e.g., KBM7 or HCT116) are seeded in 384-well plates.[6]
- The cells are treated with a serial dilution of dCeMM3 (e.g., from 0.01 to 100 μM) or with DMSO as a vehicle control.[1][6]
- The plates are incubated for a period of 3 days.[1][6]
- After incubation, CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.
- Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
- The data is normalized to the DMSO-treated control cells to determine the percentage of viability, and EC50 values are calculated.[6]

Western Blotting for Protein Degradation

To confirm the degradation of Cyclin K, western blotting is performed.

Protocol:

- Cells are treated with **dCeMM3** (e.g., 7 μM for 5 hours for KBM7 cells) or DMSO.[1]
- Following treatment, cells are harvested and lysed to extract total protein.
- Protein concentration is determined using a standard assay (e.g., BCA assay).



- Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for Cyclin K,
 CDK12, and a loading control (e.g., β-actin or Vinculin).
- After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Expression Proteomics

To obtain a global view of protein abundance changes upon **dCeMM3** treatment, quantitative proteomics using isobaric tagging is employed.



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Caption: A generalized workflow for quantitative proteomics analysis of **dCeMM3**-treated cells.

Protocol:

- Cells are treated with dCeMM3 or DMSO for a specified time.[6]
- Cells are lysed, and proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
- Peptides from each condition are labeled with different isobaric tags (e.g., TMT or iTRAQ).
- The labeled peptide samples are pooled together.
- The pooled sample is fractionated using techniques like high-pH reversed-phase chromatography.



- Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The resulting data is processed to identify and quantify the relative abundance of proteins across the different treatment conditions.[8]

Drug Affinity Chromatography

To identify the direct protein targets of **dCeMM3**, drug affinity chromatography is utilized.

Protocol:

- A derivative of dCeMM3 containing a linker for immobilization (e.g., dCeMM3-NH2) is synthesized.[6]
- The dCeMM3 analog is coupled to sepharose beads.[6]
- Whole-cell lysates are prepared and incubated with the dCeMM3-coupled beads. To control
 for non-specific binding, a competition experiment can be performed by pre-incubating the
 lysate with an excess of a soluble competitor.[6]
- After incubation, the beads are washed to remove non-specifically bound proteins.
- The bound proteins are eluted and identified by mass spectrometry or western blotting.[6]

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